Lincomycin MIC50/MIC90 vs. Clindamycin Against Staphylococcus aureus: 4-Dilution Potency Differential in 555 Clinical Isolates
In a multicenter study of 555 clinical S. aureus isolates from hospitalized patients across 16 Russian centers, clindamycin demonstrated significantly higher in vitro potency than lincomycin, with clindamycin MIC50 = 0.125 mg/L and MIC90 > 256 mg/L, compared to lincomycin MIC50 = 2 mg/L and MIC90 > 256 mg/L—a 16-fold (4-dilution) difference in MIC50 values [1]. Notably, 14 clindamycin-susceptible strains (MIC < 0.5 mg/L) exhibited lincomycin MIC values exceeding 128 mg/L, indicating a high-resistance phenotype specific to lincomycin [1].
| Evidence Dimension | MIC50 against Staphylococcus aureus |
|---|---|
| Target Compound Data | Lincomycin MIC50 = 2 mg/L |
| Comparator Or Baseline | Clindamycin MIC50 = 0.125 mg/L |
| Quantified Difference | 16-fold lower MIC50 for clindamycin (4 serial dilutions) |
| Conditions | Agar dilution method per NCCLS recommendations; 555 clinical isolates from hospitalized patients across 16 Russian centers (2000–2001) |
Why This Matters
This quantitative potency gap directly informs procurement for antimicrobial susceptibility testing panels and reference standard selection, as clindamycin-susceptible isolates may test lincomycin-resistant, necessitating compound-specific MIC determination rather than class-based inference.
- [1] Kretchikov, V. A., Dekhnich, A. V., Edelstein, I. A., Narezkina, A. D., & Pimkin, M. A. (2002). Comparative Activity of Lincomycin and Clindamycin Against Staphylococcus aureus Isolated from Hospitalized Patients. Proceedings of the Sixth International Conference on the Macrolides, Azalides, Streptogramins, Ketolides and Oxazolidinones, Bologna, Italy. Poster #03.13. View Source
